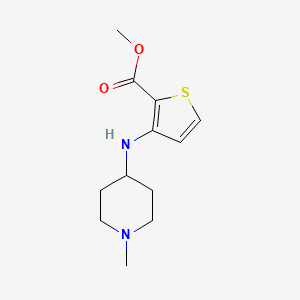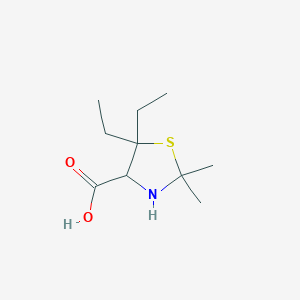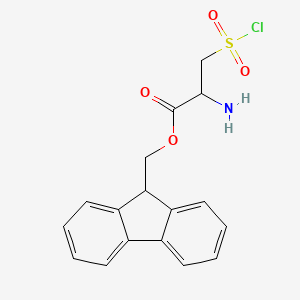
2-Fmoc-amino ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fmoc-amino ethanesulfonyl chloride: is a chemical compound widely used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during chemical reactions . This protecting group is base-labile, meaning it can be removed under basic conditions, making it highly useful in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fmoc-amino ethanesulfonyl chloride typically involves the radical addition of N-Fmoc allylamine and xanthates, followed by oxidative chlorination with N-chlorosuccinimide and hydrochloric acid . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fmoc-amino ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield sulfonamides or sulfonate esters.
Oxidation Reactions: Produce sulfonic acids.
Reduction Reactions: Result in sulfinic acids.
Scientific Research Applications
2-Fmoc-amino ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of sulfonopeptides and other complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Fmoc-amino ethanesulfonyl chloride primarily involves the protection of amine groups during chemical synthesis. The Fmoc group is introduced to the amine group, protecting it from unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This process is crucial in solid-phase peptide synthesis, where the stepwise assembly of peptides requires selective protection and deprotection of functional groups .
Comparison with Similar Compounds
Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride): Used for protecting amine groups in organic synthesis.
Fmoc-OSu (9-Fluorenylmethylsuccinimidyl carbonate): Another reagent for introducing the Fmoc group.
Fmoc-azide (9-Fluorenylmethyloxycarbonyl azide): Used for Fmoc protection under different conditions.
Uniqueness: 2-Fmoc-amino ethanesulfonyl chloride is unique due to its sulfonyl chloride group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the synthesis of sulfonopeptides and other sulfonamide-containing compounds .
Properties
Molecular Formula |
C17H16ClNO4S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2-amino-3-chlorosulfonylpropanoate |
InChI |
InChI=1S/C17H16ClNO4S/c18-24(21,22)10-16(19)17(20)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2 |
InChI Key |
MKIMMLAKRPUKFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CS(=O)(=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)


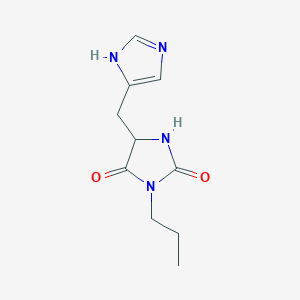
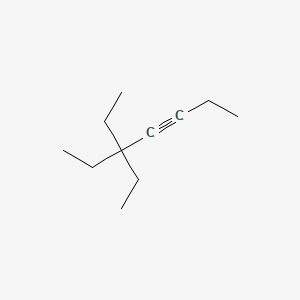


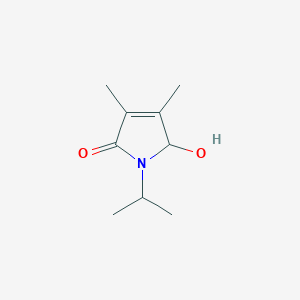



![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
